molecular formula C9H8F3NO4S B14497192 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate CAS No. 63924-56-1

2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate

Cat. No.: B14497192
CAS No.: 63924-56-1
M. Wt: 283.23 g/mol
InChI Key: GSFAAKXTRZCUGG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoroethyl and benzenesulfonyl groups, which contribute to its reactivity and stability.

Preparation Methods

The synthesis of 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications. The benzenesulfonyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of trifluoroethyl and benzenesulfonyl groups, which provide distinct reactivity and stability compared to other compounds.

Properties

CAS No.

63924-56-1

Molecular Formula

C9H8F3NO4S

Molecular Weight

283.23 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(benzenesulfonyl)carbamate

InChI

InChI=1S/C9H8F3NO4S/c10-9(11,12)6-17-8(14)13-18(15,16)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

GSFAAKXTRZCUGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(F)(F)F

Origin of Product

United States

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